5-Bromo-3-fluorobenzene-1,2-diol
Overview
Description
5-Bromo-3-fluorobenzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrFO2 and its molecular weight is 207 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Studies
- Electrochemical Fluorination of Aromatic Compounds : Research by Horio et al. (1996) focused on the mechanism of formation of fluorinated compounds like 1,4-difluorobenzene during the electrolysis of halobenzenes. This study provides insights into the electrochemical behaviors of compounds similar to 5-Bromo-3-fluorobenzene-1,2-diol (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).
Organic Synthesis
- Methods for Synthesizing 1,2-Dibromobenzenes : Diemer et al. (2011) describe methods to synthesize various dibromobenzene derivatives, which are valuable for organic transformations. This is relevant for understanding the synthesis pathways that might involve this compound (V. Diemer, F. Leroux, F. Colobert, 2011).
Organometallic Chemistry
- Use in Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes in organometallic chemistry, highlighting how fluorination affects their interaction with metal centers. This can be directly related to the behavior of this compound in similar contexts (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).
Photochemical Studies
- Photofragmentation Studies : Gu et al. (2001) investigated the photodissociation of halofluorobenzenes, which is important for understanding the photochemical behavior of compounds like this compound (Xi-Bin Gu, Guanghan Wang, Jianhua Huang, Keli Han, G. He, N. Lou, 2001).
Catalysis and Synthesis
- Palladium-Catalyzed Carbonylative Reactions : Research by Chen et al. (2014) on carbonylative transformation of halofluorobenzenes with nucleophiles can provide insights into catalytic applications of this compound (Jianbin Chen, Kishore Natte, H. Neumann, Xiao‐Feng Wu, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
Brominated and fluorinated compounds often act through electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-3-fluorobenzene-1,2-diol include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of cyp3a4, another important drug-metabolizing enzyme . The compound has a Log Po/w value of 2.02, indicating moderate lipophilicity, which can influence its distribution in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Its stability can be influenced by storage conditions, such as temperature and exposure to light .
Properties
IUPAC Name |
5-bromo-3-fluorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLYGHAJRXVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468877 | |
Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876861-29-9 | |
Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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